![molecular formula C16H15Cl2NO2S B2755950 (E)-N-[1-(2,4-dichlorophenyl)ethyl]-2-phenylethenesulfonamide CAS No. 1090686-32-0](/img/structure/B2755950.png)
(E)-N-[1-(2,4-dichlorophenyl)ethyl]-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-[1-(2,4-dichlorophenyl)ethyl]-2-phenylethenesulfonamide, commonly referred to as Diclomec, is a chemical compound that belongs to the family of sulfonamide-based nonsteroidal anti-inflammatory drugs (NSAIDs). Diclomec is known for its potent analgesic, anti-inflammatory, and antipyretic properties.
Scientific Research Applications
1. Endothelin Receptor Antagonist
(E)-N-[1-(2,4-dichlorophenyl)ethyl]-2-phenylethenesulfonamide derivatives have been studied as part of a novel class of endothelin (ET) receptor antagonists. These compounds, including YM-598 monopotassium, show promising oral antagonistic activities and pharmacokinetic profiles, and some are in clinical trials. Studies have explored the structure-activity relationships (SARs) of these compounds, particularly in the 2-phenylethenesulfonamide region, to enhance their effectiveness as ET(A)/ET(B) mixed antagonists (Harada et al., 2001).
2. Biological Screening and Enzyme Inhibition
Research has been conducted on derivatives of (E)-N-[1-(2,4-dichlorophenyl)ethyl]-2-phenylethenesulfonamide for their biological potential. Synthesized derivatives have been screened against Gram-negative and Gram-positive bacteria and evaluated for their enzyme inhibition potential against enzymes like lipoxygenase and chymotrypsin, exhibiting moderate to good activities (Aziz‐ur‐Rehman et al., 2014).
3. Anticancer Applications
Some (E)-N-aryl-2-arylethenesulfonamide analogues have been synthesized and evaluated for their anticancer activity. Certain compounds in this series demonstrated potent cytotoxicity against a wide spectrum of cancer cell-lines, including drug-resistant cell-lines. These compounds also exhibited potential in vivo as anticancer agents, with studies indicating their ability to disrupt microtubule formation and arrest cells in the mitotic phase (Reddy et al., 2013).
4. Chemical Genetics in Plant Biology
A study explored small molecules with ethylene-like biological activity for their effects on Arabidopsis seedlings. Among the compounds tested, certain analogues displayed promising biological activity, including induction of a triple response in Arabidopsis. This research contributes to understanding the action mechanism of these compounds in plant biology and their potential use in studying plant growth and development (Oh et al., 2017).
properties
IUPAC Name |
(E)-N-[1-(2,4-dichlorophenyl)ethyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2S/c1-12(15-8-7-14(17)11-16(15)18)19-22(20,21)10-9-13-5-3-2-4-6-13/h2-12,19H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQTVHIBFWKGCE-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2755867.png)
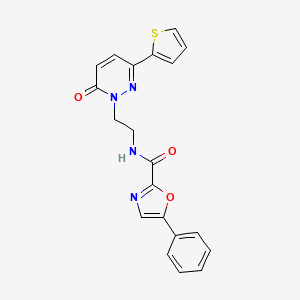
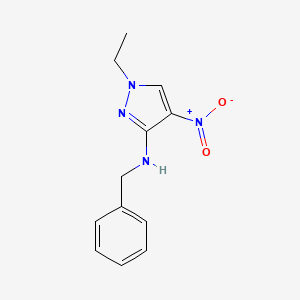
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-5-carboxamide](/img/structure/B2755872.png)

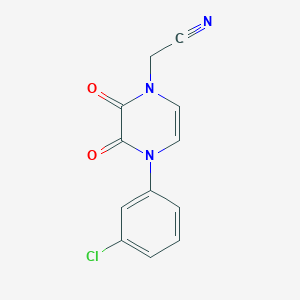
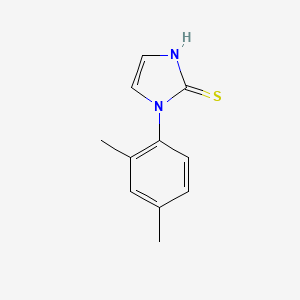
![3-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2755877.png)
![4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2755878.png)

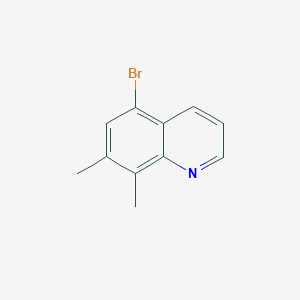
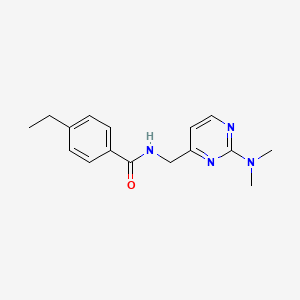

![2-(3-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2755889.png)